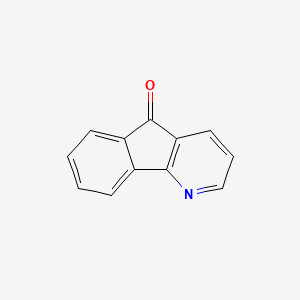

4-aza-9-fluorenone

Descripción

Overview of 4-Aza-9-fluorenone in Heterocyclic Chemistry

Heterocyclic chemistry is a fundamental branch of organic chemistry that deals with cyclic compounds containing atoms of at least two different elements as members of its ring(s) ontosight.aichemrxiv.orgclockss.orgmdpi.comacs.orgresearchgate.netuni-muenchen.dewikipedia.org. These compounds are ubiquitous in nature and play crucial roles in biological processes and synthetic chemistry. This compound, with the molecular formula C12H7NO and CAS registry number 3882-46-0, is a nitrogen-containing heterocycle ontosight.ainih.govchemicalbook.com. Its structure is characterized by an indeno[1,2-b]pyridine fused ring system incorporating a ketone group at the 9-position ontosight.ai. This structural motif places it firmly within the domain of polycyclic aromatic heterocycles, a class known for its diverse electronic and photophysical properties.

Significance of this compound within the Azafluorenone Class

The azafluorenone class represents a group of compounds structurally analogous to fluorenone, where one or more carbon atoms in the aromatic rings are replaced by nitrogen atoms chemrxiv.orgwikipedia.org. This compound is a specific isomer within this class, distinguished by the placement of the nitrogen atom. The inclusion of nitrogen in the conjugated system significantly influences the electronic distribution and, consequently, the photophysical and chemical properties compared to its carbocyclic counterpart, fluorenone mdpi.comwikipedia.org. Azafluorenones, in general, have demonstrated potential for enhanced aqueous solubility compared to fluorenones, making them valuable as fluorescent probes acs.orgnih.gov. Furthermore, synthetic derivatives within the 4-azafluorenone family have shown promise, exhibiting improved anticancer activity and serving as lead compounds for further development nih.gov. This class also includes naturally occurring alkaloids with notable biological activities chemrxiv.orguni-muenchen.dewikipedia.org.

Historical Context and Emergence in Research

The study of fluorenone and its derivatives has a long history, with research dating back over a century mdpi.com. The azafluorenone scaffold has been recognized and investigated for several decades, with ongoing efforts to develop efficient and general synthetic methodologies chemrxiv.orgresearchgate.net. Early research likely focused on the synthesis and structural elucidation of these fused heterocyclic systems. For instance, the synthesis of 2-azafluorenones from 3-substituted 4-arylpyridines via cyclization with polyphosphoric acid was reported in the early 1990s clockss.org. More recently, significant research has focused on developing streamlined synthetic routes, including single-operation constructions of the 4-azafluorenone core and the total synthesis of related natural products like onychine acs.orgresearchgate.netuni-muenchen.de. The synthesis of 4-azafluorene from 4-azafluoren-9-one using hydrazine (B178648) is also documented, highlighting the utility of 4-azafluoren-9-one as a precursor prepchem.com.

Current Research Landscape and Future Directions

The current research landscape for this compound and its derivatives is dynamic, spanning synthetic advancements, exploration of photophysical properties, and applications in medicinal chemistry and materials science.

Current Research Focus:

Synthetic Methodologies: A primary focus remains on developing more efficient, sustainable, and versatile synthetic routes to access 4-azafluorenones and their diverse derivatives. This includes strategies to overcome synthetic challenges, such as preventing undesired lactonization in oxygenated derivatives, and employing modern catalytic methods like palladium-catalyzed C-H arylation researchgate.netuni-muenchen.de.

Fluorescent Probes and Imaging: The inherent fluorescence of the azafluorenone scaffold, particularly when modified with specific motifs like pyridones, makes these compounds attractive candidates for fluorescent probes. Research is ongoing to optimize their spectral properties and utilize them for detecting biomolecules and in cellular imaging applications mdpi.comacs.orgontosight.ainih.gov.

Medicinal Chemistry and Drug Development: Azafluorenones are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, antiprotozoal, herbicidal, and antiproliferative effects chemrxiv.orguni-muenchen.deuni-muenchen.de. Consequently, they are actively investigated as scaffolds for the development of novel therapeutic agents. Synthetic derivatives have shown promise in preclinical studies, for example, as anticancer agents nih.gov.

Materials Science: While less explored than their biological applications, there is emerging interest in utilizing azafluorenone derivatives in materials science, particularly in the context of organic light-emitting diode (OLED) technologies researchgate.net.

Future Directions:

The future trajectory of research involving this compound is poised for continued growth. Key areas for future exploration include:

Development of Novel Synthetic Strategies: Continued innovation in synthetic chemistry will likely yield more accessible and environmentally benign routes to a wider array of 4-azafluorenone derivatives.

Advanced Imaging Agents: Further refinement of their photophysical properties could lead to the development of highly sensitive and specific fluorescent probes for advanced biological imaging and diagnostics.

Therapeutic Applications: The established biological activities suggest significant potential for drug discovery, warranting further investigation into their mechanisms of action and efficacy against various diseases.

Functional Materials: Exploring their utility in optoelectronic devices and other advanced materials could unlock new technological applications.

Compound Properties

| Property | Value | Source |

| IUPAC Name | 5H-Indeno[1,2-b]pyridin-5-one | ontosight.ai |

| Common Name | This compound | ontosight.ainih.govchemicalbook.com |

| Molecular Formula | C12H7NO | ontosight.ainih.govchemicalbook.com |

| Molecular Weight | 181.19 g/mol | nih.govchemicalbook.com |

| CAS Registry Number | 3882-46-0 | ontosight.aichemicalbook.com |

| Structure | Planar, rigid, indeno[1,2-b]pyridine fused ring system with a ketone group | ontosight.ai |

| Classification | Nitrogen-containing heterocycle, Azafluorenone | chemrxiv.orgwikipedia.org |

| Computed XLogP3-AA | 1.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Topological Polar Surface Area | 29.4 Ų | nih.gov |

TBHP-Mediated Radical Cyclization of 2-aryl-3-(hydroxymethyl)pyridines

This method offers a way to circumvent lactonization issues that arise in other synthetic routes, particularly when dealing with 5-oxygenated 4-azafluorenones researchgate.netuni-muenchen.deresearchgate.netuni-muenchen.de. The tert-butyl hydroperoxide (TBHP)-mediated radical cyclization of 2-aryl-3-(hydroxymethyl)pyridines has been employed to achieve the synthesis of the 4-azafluorenone core. This approach is particularly useful when protecting groups for phenolic intermediates are not suitable for the reaction conditions researchgate.netuni-muenchen.deresearchgate.net. For instance, in the synthesis of muniranine, a TBHP-mediated cyclization of a pyridinemethanol intermediate yielded the azafluorenone core uni-muenchen.de. Similarly, this method was used to synthesize onychine, achieving a 55% yield from the pyridinemethanol intermediate uni-muenchen.deuni-muenchen.de.

Regioselective Introduction of Bromo Substituents as Latent Hydroxy Groups

In cases where suitable protecting groups for phenolic intermediates are challenging to implement or are incompatible with reaction conditions, bromide substituents can be strategically introduced. These bromine atoms serve as latent hydroxy groups, which can be converted to phenols in later stages of the synthesis researchgate.netuni-muenchen.deresearchgate.net. This strategy allows for greater flexibility in constructing 4-azafluorenones with diverse oxygenation patterns in the benzenoid ring researchgate.netuni-muenchen.deresearchgate.net. For example, regioselective bromination at the C-6 position, followed by a bromide-to-phenol conversion, was used in the synthesis of darienine (B39280) uni-muenchen.de.

Palladium-Catalyzed Bromide-to-Phenol Conversions

The conversion of the introduced bromo substituents into phenol (B47542) moieties is efficiently achieved through palladium-catalyzed reactions researchgate.netuni-muenchen.deresearchgate.net. This method is crucial for late-stage functionalization and for accessing the desired hydroxylated derivatives. For example, a bromide-to-phenol conversion using palladium catalysis, following the Buchwald et al. method, provided ursuline in a high yield of 70% without further optimization uni-muenchen.de. This technique has been vital in the total synthesis of various 4-azafluorenone alkaloids, allowing for the introduction of hydroxyl groups under mild conditions uni-muenchen.deresearchgate.net.

One-Pot Construction of the 4-Azafluorenone Core

A significant advancement in the synthesis of the 4-azafluorenone core is the development of one-pot methodologies, which streamline the process and improve efficiency.

Condensation of Amidrazone with Ninhydrin (B49086)

This method involves the condensation of an amidrazone with ninhydrin. This reaction intercepts an intermediate 1,2,4-triazine (B1199460) derivative, which then participates in subsequent pericyclic reactions to form the 4-azafluorenone core acs.orgscilit.comnih.govacs.orgnih.gov. This approach utilizes readily available starting materials and offers a direct route to the tricyclic system acs.orgnih.govacs.orgnih.gov. The synthesis of triazine intermediate 12 from amidrazone 11 and ninhydrin (8) proceeded with an 87% yield acs.orgnih.gov.

Merged [4+2]/Bis-retro[4+2] Sequence

Following the condensation of amidrazone with ninhydrin, the intermediate 1,2,4-triazine derivative engages with norbornadiene in a merged [4+2]/bis-retro[4+2] sequence. This sequence efficiently delivers the 4-azafluorenone core acs.orgscilit.comnih.govacs.orgnih.gov. Norbornadiene acts as an alkyne-equivalent 2π reaction component, facilitating the cycloaddition. The subsequent cycloreversion steps, involving the extrusion of N₂ and cyclopentadiene, occur in a tandem fashion without the need to isolate intermediate adducts acs.orgnih.govacs.orgnih.gov. This "one-pot" construction is efficient and complementary to existing synthetic strategies acs.orgnih.govacs.orgnih.gov. For example, the 4-azafluorenone core 15 was obtained in 60% yield using this method with norbornadiene acs.orgnih.gov.

Synthesis of Pyrazolo-fused 4-Azafluorenones

Research has also focused on the synthesis of pyrazolo-fused 4-azafluorenones, which are also known as indeno[1,2-b]pyrazolo[4,3-e]pyridines (IPP) mdpi.comresearchgate.netnih.govrsc.orgresearchgate.net. These compounds are synthesized via a three-component reaction involving arylaldehydes, 3-methyl-1H-pyrazol-5-amine, and 1,3-indanedione. This reaction is often carried out in an ionic liquid as a catalyst at room temperature, offering mild reaction conditions, easy work-up, and an environmentally benign procedure with moderate yields mdpi.comresearchgate.net. For instance, a microwave-assisted synthesis using water and triethylamine (B128534) as a solvent system has been described for preparing a series of pyrazolo-fused 4-azafluorenones nih.govresearchgate.net.

Three-Component Reaction for Pyrazolo-Fused 4-Azafluorenones

A notable synthetic approach for accessing pyrazolo-fused 4-azafluorenones involves a green, one-pot three-component reaction. This method utilizes indan-1,3-dione, benzaldehydes, and 5-amino-1-arylpyrazoles as starting materials rsc.orgresearchgate.net. These reactions typically yield compounds belonging to the indeno[1,2-b]pyrazolo[4,3-e]pyridine (IPP) class rsc.org. The process often employs microwave irradiation and triethylamine as a catalyst in water at 80 °C, or can be performed under solvent- and catalyst-free conditions rsc.org.

Table 1: Three-Component Synthesis of Pyrazolo-Fused 4-Azafluorenones

| Reactant 1 (Indan-1,3-dione) | Reactant 2 (Benzaldehyde) | Reactant 3 (5-amino-1-arylpyrazole) | Product Class | Conditions | Yield | Citation |

| Indan-1,3-dione (1) | Benzaldehydes (2a-h) | 5-amino-1-arylpyrazoles (3a-e) | IPP (4a-x) | MW, Et₃N, H₂O, 80 °C | Good | rsc.org |

Functionalization and Derivatization Strategies of the this compound Core

The synthesis of the core 4-azafluorenone structure itself can be achieved through a sequence involving the condensation of an amidrazone with ninhydrin, forming a 1,2,4-triazine intermediate. This intermediate then engages in a merged [4 + 2]/bis-retro[4 + 2] sequence with norbornadiene, leading to the formation of the azafluorenone core nih.govacs.orgresearchgate.net. For instance, ethyl 5-oxo-5H-indeno[1,2-b]pyridine-2-carboxylate (15) was synthesized in 81% yield via this pathway nih.gov. Once the core structure is established, various strategies can be employed for its further functionalization and derivatization.

Functionalization of the Pyridine (B92270) Nucleus

The pyridine nucleus within the 4-azafluorenone framework presents opportunities for chemical modification. However, the presence of substituents, such as the 2,6-bis-substituted pyridine nucleus in certain derivatives, can hinder some chemical transformations nih.govacs.org. In such cases, functional groups like an ester at the C2 position can serve as effective blocking groups, facilitating regioselective functionalization at other positions, such as C4 nih.govacs.org.

Pyridine N-Oxide Chemistry for Regioselective Functionalization

Pyridine N-oxide chemistry offers a valuable route for achieving regioselective functionalization of the 4-azafluorenone core nih.govacs.org. By preparing the N-oxide derivative of azafluorenone (e.g., intermediate S1), subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can lead to the introduction of halogens at specific positions. For example, this methodology was used to convert azafluorenone 15 into 4-chloroazafluorenone 16 with a 60% yield over two steps nih.govacs.org. This N-oxidation strategy is instrumental in directing subsequent reactions to specific sites on the pyridine ring.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone for introducing diverse functionalities onto the 4-azafluorenone scaffold. A key example involves the reaction of 4-chloroazafluorenone (16) with diethyl malonate. This substitution reaction, carried out using cesium carbonate (Cs₂CO₃) as a base in dimethylformamide (DMF) at 80 °C for 16 hours, afforded the diethyl malonate adduct (S2) in 85% yield nih.govacs.org. Generally, nucleophilic substitution involves an electron-rich species (nucleophile) attacking an electron-deficient center, leading to the replacement of a leaving group masterorganicchemistry.comsavemyexams.commatanginicollege.ac.inmasterorganicchemistry.com.

Acid-Promoted Hydrolysis and Decarboxylation

Following nucleophilic substitution, the resulting ester functionalities on the 4-azafluorenone core can be modified through acid-promoted hydrolysis and decarboxylation. Treatment of the malonate adduct (S2) with 4 M aqueous hydrochloric acid (HCl) at 100 °C for 16 hours resulted in the hydrolysis of the ester groups and concomitant decarboxylation, yielding 4-methyl-2-carboxy azafluorenone (17) in 91% yield nih.govacs.org. Decarboxylation is a process involving the removal of a carboxyl group as carbon dioxide, often facilitated by heat or specific catalysts sioc-journal.cniipseries.org.

Silver Catalysis for Carboxylic Acid Excision

Table 2: Functionalization Steps on the 4-Azafluorenone Core

| Step | Starting Material | Reagents/Conditions | Product | Yield | Citation |

| 1 | Azafluorenone 15 | m-CBPA, CH₂Cl₂, 20 h | N-oxide (S1) | N/A (implied) | nih.govacs.org |

| 2 | N-oxide (S1) | POCl₃ | 4-chloroazafluorenone (16) | 60% (from 15, 2 steps) | nih.govacs.org |

| 3 | 16 | Diethyl malonate, Cs₂CO₃, DMF, 80 °C, 16 h | Diethyl 2-(2-(ethoxycarbonyl)-5-oxo-5H-indeno[1,2-b]pyridin-4-yl)malonate (S2) | 85% | nih.govacs.org |

| 4 | S2 | 4 M aq. HCl, 100 °C, 16 h | 4-methyl-2-carboxy azafluorenone (17) | 91% | nih.govacs.org |

| 5 | 17 | 15 mol% Ag₂CO₃, DMSO, 180 °C | Onychine (1) | 65% (from 15) | nih.govacs.orgacs.org |

Compound List

this compound (5H-Indeno[1,2-b]pyridin-5-one)

Indan-1,3-dione

Benzaldehydes

5-amino-1-arylpyrazoles

Pyrazolo-fused 4-azafluorenones (Indeno[1,2-b]pyrazolo[4,3-e]pyridines, IPP)

Azafluorenone 15 (Ethyl 5-oxo-5H-indeno[1,2-b]pyridine-2-carboxylate)

N-oxide (S1)

4-chloroazafluorenone (16)

Diethyl malonate

Diethyl 2-(2-(ethoxycarbonyl)-5-oxo-5H-indeno[1,2-b]pyridin-4-yl)malonate (S2)

4-methyl-2-carboxy azafluorenone (17)

Onychine (1)

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

indeno[1,2-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHFQGLEIGIEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192081 | |

| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3882-46-0 | |

| Record name | 5H-Indeno[1,2-b]pyridin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3882-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3882-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-indeno[1,2-b]pyridin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Azafluoren-9-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU4UN93QQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological and Biomedical Applications of 4 Aza 9 Fluorenone Derivatives

Anticancer Activity

Apoptotic Mechanisms of Action (e.g., PARP Cleavage)

Studies have investigated the ability of 4-aza-9-fluorenone derivatives to induce apoptosis, a critical process in controlling cell proliferation and eliminating damaged cells. In the context of cancer therapy, compounds based on this scaffold have shown promise by activating cellular death pathways. Specifically, research indicates that certain derivatives can trigger caspase-dependent apoptosis, a hallmark of programmed cell death. This process often involves the cleavage of key cellular proteins, such as Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a crucial enzyme involved in DNA repair, and its cleavage by activated caspases (like caspases 3 and 7) is a significant event in the apoptotic cascade nih.gov. Upon cleavage, PARP1 is inactivated, which can lead to the suppression of DNA repair mechanisms and ultimately contribute to cell death nih.gov. While specific data on PARP cleavage by this compound derivatives is not detailed in the provided snippets, the general mechanism of apoptosis induction through caspase activation and PARP1 cleavage is a well-established pathway that such compounds may exploit nih.gov.

Cell Cycle Analysis

The impact of this compound derivatives on cell cycle progression has also been a subject of research, particularly in the context of their potential as anticancer agents. Cell cycle analysis, typically performed using flow cytometry, allows researchers to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Compounds that interfere with cell cycle progression can halt proliferation and induce cell death. While specific cell cycle analysis data for this compound derivatives is not explicitly detailed in the provided search results, related research on fluorenone derivatives has shown that they can induce cell cycle arrest. For instance, certain fluorenone analogs have been identified as apoptosis inducers through high-throughput screening assays, suggesting a potential role in cell cycle modulation aablocks.com. Compounds that disrupt critical cellular processes, such as DNA replication or mitosis, often lead to cell cycle arrest, which can be a precursor to apoptosis.

Antimalarial Activity

The this compound core has demonstrated potential in the development of antimalarial agents. Fluorenone itself is noted for its use in the synthesis of antimalarial drugs ujpronline.comwikipedia.org. Furthermore, substituted azafluorenones, such as the naturally occurring antimicrobial compound onychine (1-methyl-4-azafluorenone), have shown biological activity ujpronline.comwikipedia.org. Research on Polyalthia debilis, a plant source of azafluorenone alkaloids like onychine, has indicated that extracts and isolated fractions possess antimalarial activity, with some fractions showing inhibitory concentrations (IC50) in the range of 10-100 μg/mL mdpi.comresearchgate.net. While direct IC50 values for specific synthetic this compound derivatives against Plasmodium falciparum are not provided in the snippets, the established link between fluorenone/azafluorenone structures and antimalarial properties highlights this as a significant area of application ujpronline.comwikipedia.orgmdpi.comresearchgate.netbeilstein-journals.orgnih.gov.

Antioxidant Properties

The antioxidant potential of fluorenone derivatives has been explored, with some compounds exhibiting free radical scavenging capabilities. For example, one study found that caulophylline E, a dihydroazafluoranthene alkaloid, showed good scavenging effects against the DPPH radical with an IC50 of 39 μM researchgate.net. Another study on O-aryl-carbamoyl-oxymino-fluorene derivatives indicated that while they exhibited low antioxidant effect with high IC50 values (beyond 1000 μM) in ABTS radical scavenging assays, certain structural features, like the inductive effect of a methyl group, could confer greater molecular stability and potentially influence antioxidant capacity nih.gov. The core fluorenone structure and its aza-substituted analogs are thus candidates for investigation into their antioxidant properties ontosight.aiksu.edu.sa.

Potential as Fluorescent Probes and Imaging Agents

The inherent fluorescence of the fluorenone structure, particularly when modified with heteroatoms like nitrogen (aza-substitution), makes this compound derivatives attractive for applications as fluorescent probes and imaging agents ontosight.airesearchgate.netrsc.orgacs.orgmdpi.com. The planar and rigid structure of this compound contributes to its suitability as a fluorophore ontosight.ai. These compounds can be designed to exhibit specific optical properties, enabling their use in various bioimaging techniques and sensing applications.

Fluorescent Chemosensors (e.g., for Cyanide Detection)

A significant application area for azafluorenone derivatives lies in their development as fluorescent chemosensors. Research has focused on designing these molecules to selectively detect specific analytes, such as cyanide ions. For instance, derivatives have been engineered to show a fluorescence enhancement or spectral shift upon binding to cyanide, facilitating its sensitive detection ontosight.airesearchgate.netresearchgate.netrsc.orgscilit.com. These sensors often operate via mechanisms like nucleophilic addition of cyanide to a reactive site on the probe, leading to a change in its electronic structure and thus its fluorescence properties researchgate.netresearchgate.netrsc.org. The ability to detect cyanide, a highly toxic substance, is crucial for environmental monitoring and biological studies.

Lipid Droplet-Specific Live Cell Imaging

This compound derivatives have also shown promise in live cell imaging, particularly for the specific staining of lipid droplets (LDs). Lipid droplets are dynamic cellular organelles involved in lipid storage and metabolism, and their visualization is important for understanding cellular processes. Certain azafluorenones have been demonstrated to be effective photo-activatable fluorescent probes for lipid droplet-specific live cell imaging researchgate.netresearchgate.net. These probes accumulate selectively within LDs, emitting bright fluorescence that allows for clear visualization of these structures in living cells without significant background interference researchgate.netmpi-cbg.de. The development of such probes is critical for advancing research in cellular lipid metabolism and related diseases.

Other Pharmacological and Biological Activities

The exploration of this compound derivatives has revealed a spectrum of biological activities beyond their well-documented antimicrobial and antiproliferative effects. Research has pointed towards their potential in modulating key physiological pathways relevant to allergic responses and mood disorders, alongside direct interactions with genetic material.

Antihistamine Agents

Indeno[1,2-b]pyridines, a chemical class that encompasses 4-azafluorenones, have demonstrated potential as antihistamine agents rsc.org. This suggests that the structural features inherent to the this compound core may interact with histamine (B1213489) receptors, a crucial aspect of allergic responses and inflammatory processes. However, the provided literature does not detail specific synthetic or natural this compound derivatives that have been quantitatively evaluated for their antihistamine efficacy, such as specific receptor binding affinities or inhibition constants. The current understanding points to a potential application for this class of compounds, warranting further investigation into specific derivatives for targeted antihistaminic activity.

Antidepressant Agents

Similar to their potential as antihistamines, indeno[1,2-b]pyridines, which include the 4-azafluorenone structural motif, have also been identified as compounds with potential antidepressant properties rsc.org. Depression is a complex neurological disorder often targeted by modulating neurotransmitter systems. While the precise mechanisms by which this compound derivatives might exert antidepressant effects are not elaborated in the provided research snippets, their inclusion in this category suggests possible interactions with pathways relevant to mood regulation. As with antihistamine activity, specific research findings detailing the antidepressant capabilities of individual this compound derivatives, including in vivo or in vitro experimental data, are not extensively detailed in the available literature.

DNA Damaging and Modifying Activity

A more defined area of biological activity for this compound derivatives relates to their interaction with DNA. Certain naturally occurring compounds based on this scaffold have been specifically reported to possess DNA damaging and DNA modifying capabilities researchgate.netjksus.orgwm.edu. This implies that these molecules can directly interfere with the structure or function of DNA, potentially through intercalation, covalent binding, or other mechanisms that lead to damage or alteration.

The natural products polyfothine and isoursuline (also referred to as oxylopine) are key examples within this category. Polyfothine has been documented for its DNA damaging activity researchgate.netwm.educhemrxiv.org, while isoursuline is noted for its DNA modifying activity researchgate.netwm.edu. These findings highlight the potential for this compound derivatives to act as agents that interact with the genetic material, a property that can be relevant in various biological contexts, including therapeutic applications or as tools for molecular biology research.

Spectroscopic Characterization and Computational Studies of 4 Aza 9 Fluorenone and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopyacs.orgujpronline.comnih.govuchile.cl

NMR spectroscopy is a cornerstone in the characterization of 4-aza-9-fluorenone and its analogs, providing detailed information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR)acs.orgujpronline.comnih.gov

The ¹H NMR spectrum of this compound displays distinct signals for its aromatic protons. For instance, in a study of 1-methyl-4-azafluoren-9-one (Onychine), the proton signals were observed in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. acs.org The chemical shifts (δ) are reported in parts per million (ppm) and show characteristic patterns. For example, the proton at position 2 and the methyl group protons at position 1 exhibit specific resonances that are crucial for structural confirmation. acs.org

In a related analog, azafluorenone 17, the proton spectrum in CDCl₃ reveals a singlet at 7.96 ppm and a doublet at 7.90 ppm (J = 7.6 Hz), among other signals, which are instrumental in assigning the proton positions within the molecule. acs.org The coupling constants (J values) provide valuable information about the connectivity of adjacent protons.

Carbon-13 NMR (¹³C NMR)acs.orgujpronline.comnih.gov

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For 1-methyl-4-azafluoren-9-one in CDCl₃ at 100 MHz, the carbonyl carbon (C-9) resonates at a characteristic downfield shift of approximately 193.3 ppm. acs.org Other quaternary and protonated carbons appear at specific chemical shifts, which have been unambiguously assigned using two-dimensional NMR techniques like heteronuclear multiple bond correlation (HMBC). uni-muenchen.de For instance, the carbon atoms of the pyridine (B92270) ring (C-2 and C-3) in onychine were identified at 125.5 and 152.4 ppm, respectively. uchile.cl

The chemical shifts in the ¹³C NMR spectrum are sensitive to substituent effects. For example, in a series of benzene-ring monomethoxylated onychine analogs, the carbon shifts were assigned based on the reference spectrum of onychine, and the observed values showed good correlation with calculated shifts. uchile.cl

Table 1: ¹H and ¹³C NMR Data for Selected this compound Analogs acs.orgacs.org

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Methyl-4-azafluoren-9-one (Onychine) | CDCl₃ | 8.43 (d, J=5.2 Hz, 1H), 7.84 (d, J=7.6 Hz, 1H), 7.70 (d, J=7.6 Hz, 1H), 7.59 (t, J=7.2 Hz, 1H), 7.43 (t, J=7.6 Hz, 1H), 6.97 (d, J=5.6 Hz, 1H), 2.64 (s, 3H) acs.org | 193.3, 165.3, 152.9, 147.6, 143.1, 135.1, 135.0, 130.8, 126.0, 125.9, 123.7, 120.8, 17.3 acs.org |

| Azafluorenone 17 | CDCl₃/DMSO | 7.96 (s, 1H), 7.90 (d, J=7.6 Hz, 1H), 7.78 (d, J=7.2 Hz, 1H), 7.67 (t, J=7.6 Hz, 1H), 7.5 (td, J1=7.5 Hz, J2=0.93 Hz, 1H), 2.76 (s, 3H) acs.org | 191.8, 181.4, 165.7, 164.3, 151.6, 148.2, 142.1, 135.9, 134.8, 131.7, 127.4, 123.8, 121.1, 16.8 acs.org |

Mass Spectrometry (MS)nih.govujpronline.com

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides the exact mass, which helps in confirming the molecular formula. acs.org For example, the HRMS (ESI) of azafluorenone 17 showed an [M+Na]⁺ peak at m/z 262.0475, which corresponds to the calculated value for C₁₄H₉NO₃Na⁺. acs.org The fragmentation patterns observed in the mass spectra of phenolic azafluorenone alkaloids are characterized by stable molecular ions, which often represent the base peak. uchile.cl A common fragmentation pathway involves the loss of a carbonyl group ([M-CO]⁺). uchile.cl

Infrared (IR) Spectroscopyacs.orgujpronline.comnih.gov

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. researchgate.net For azafluorenone 17, this is observed in the region of 1703-1743 cm⁻¹. acs.org Other characteristic bands include those for C=N and C=C stretching vibrations of the aromatic rings. researchgate.net In a study of an adduct of copper(II) acetate (B1210297) with 1-amino-4-aza-9-fluorenone, changes in the IR spectrum were analyzed to understand the coordination of the ligand to the metal center. researchgate.net

Table 2: Characteristic IR Frequencies for Azafluorenone 17 acs.org

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1703, 1718 |

| C=O (Ester) | 1743 |

| C=N, C=C (Aromatic) | 1574 |

| C-H bending | 751 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Propertiesujpronline.commdpi.comacs.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The photophysical properties, including absorption and emission, are of significant interest for applications in materials science. rsc.org

Absorption Spectra and Emission Maximaacs.org

Azafluorenone derivatives typically absorb light in the UV-A region of the electromagnetic spectrum. mdpi.comresearchgate.net For instance, certain 4-azafluorenones exhibit absorption maxima (λₐ) around 380 nm. nycu.edu.tw The position of the absorption bands can be influenced by the solvent polarity and the nature of substituents on the fluorenone core. nycu.edu.tw While many azafluorenones show poor emission in solution due to efficient intersystem crossing, some derivatives exhibit aggregation-induced emission (AIE), where their fluorescence is significantly enhanced in the aggregated or solid state. mdpi.comresearchgate.net The emission maxima (λₑ) for some green AIE-active azafluorenones are observed around 475 nm. researchgate.net The photophysical properties of these compounds are also studied using computational methods like time-dependent density functional theory (TD-DFT) to understand their electronic structures and transitions. researchgate.net

Table 3: Photophysical Data for Selected Azafluorenone Derivatives researchgate.net

| Compound | Absorption Max (λₐ, nm) in THF | Emission Max (λₑ, nm) in THF |

| 1a | 386 | 475 |

| 1b | 388 | 477 |

| 1c | 376 | 476 |

Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, has been a key parameter in the study of this compound and its derivatives. In solution, this compound itself and several of its analogs exhibit low fluorescence quantum yields. mdpi.com This characteristic is attributed to efficient intersystem crossing (ISC) processes in the S1 excited state, a behavior similar to that of its parent compound, 9-fluorenone (B1672902). mdpi.com For instance, certain 4-azafluorenone derivatives (1a-1c) in a tetrahydrofuran (B95107) (THF) solution show ΦF values of 1.0% or less. researchgate.net

However, the introduction of specific substituents can significantly influence the quantum yield. For example, carbazole- and fluorene-fused aza-BODIPY dyes, which are analogs of this compound, have demonstrated exceptionally high fluorescence quantum yields, reaching up to 0.66 and 0.49. nih.gov This is a notable enhancement compared to the parent tetraaryl-substituted aza-BODIPY, which has a quantum yield of less than 0.36. nih.gov The high quantum yields in these analogs, particularly for those emitting in the far-red and near-infrared regions, are considered impressive as quantum yields generally tend to decrease for dyes emitting at longer wavelengths. nih.gov

The fluorescence quantum yield of 3-azafluorenone, a positional isomer of this compound, was found to be lower than that of fluorenone in acetonitrile, which is explained by a higher rate of non-radiative decay processes. acs.org

The table below presents the photophysical properties of some 4-azafluorenone derivatives.

| Compound | Absorption Maximum (λA, nm) in THF | Emission Maximum (λE, nm) in THF | Fluorescence Quantum Yield (ΦF, %) in THF |

| 1a | 386 | 475 | 1.0 |

| 1b | 388 | 477 | 0.5 |

| 1c | 376 | 476 | 1.0 |

Data sourced from Molecules 2019, 24, 2378. researchgate.net

Aggregation-Induced Emission (AIE) Characteristics

Several derivatives of this compound have been identified as luminogens with aggregation-induced emission (AIE) properties. researchgate.net AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. mdpi.comresearchgate.net This effect is in contrast to the more common aggregation-caused quenching (ACQ) where fluorescence is diminished in the aggregated state. mdpi.com

For certain 4-azafluorenones, the addition of a co-solvent like water to a THF solution leads to a significant increase in emission intensity, a characteristic feature of AIE-active compounds. researchgate.net This AIE behavior in 4-azafluorenones is often linked to the presence of freely-rotatable phenyl or biphenyl (B1667301) substituents. researchgate.net The restriction of intramolecular rotations (RIR) in the aggregated state is believed to be the primary mechanism behind the AIE effect in these compounds, rather than the restriction of intramolecular vibrations (RIV). researchgate.net

For example, a 4-azafluorenone derivative with a biphenyl rotor (compound 1b) exhibits a remarkable emission enhancement factor (αAIE) of over 100, signifying a dramatic increase in emission upon aggregation. researchgate.net The emission of these derivatives is also significantly enhanced in thin solid films, classifying them as green AIEgens. researchgate.net The development of AIE-active materials based on frameworks like this compound is a promising area of research for applications in sensing and optoelectronics. rsc.orgacs.org

The table below details the AIE properties of selected 4-azafluorenone derivatives.

| Compound | Fluorescence Quantum Yield (ΦF, %) in THF Solution | Fluorescence Quantum Yield (ΦF, %) in Film | Emission Enhancement Factor (αAIE) |

| 1a | 1.0 | 11.2 | 11.2 |

| 1b | 0.5 | 75.0 | 150.0 |

| 1c | 1.0 | 26.1 | 26.1 |

αAIE = ΦF(Film) / ΦF(Solution). Data sourced from Molecules 2019, 24, 2378. researchgate.net

X-ray Diffraction Studies

X-ray diffraction analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. Such studies on this compound and its derivatives have provided valuable insights into their molecular geometry, conformation, and intermolecular interactions in the solid state. researchgate.netiaea.org

For instance, the crystal structure of an adduct of copper(II) acetate monohydrate with 1-amino-4-aza-9-fluorenone has been determined. researchgate.net This study revealed a layered structure where columns of copper(II) acetate monohydrate complexes alternate with columns of 1-amino-4-aza-9-fluorenone dimers, all stabilized by a network of hydrogen bonds. researchgate.net The molecular and crystal structure of 4-aza-9-oxofluorenium tetrabromocuprate hydrate (B1144303) has also been elucidated, providing further understanding of the coordination chemistry of azafluorene (B8703113) derivatives. researchgate.net

Systematic X-ray diffraction studies on a wide range of fluorene (B118485) and 9-fluorenone derivatives have been generalized, highlighting key features of their molecular packing in crystals. iaea.org These studies are crucial for understanding structure-property relationships, for example, how molecular packing influences the emission properties in the aggregated state for AIE-active molecules. rsc.org The insights gained from X-ray diffraction are fundamental for the rational design of new materials with desired solid-state properties.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to understand and predict the electronic structure and properties of molecules like this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used computational method to investigate the electronic properties of this compound and its analogs. esqc.orgnih.gov DFT calculations allow for the determination of the ground-state electronic energy from the electron density, offering a good balance between accuracy and computational cost. nih.govraa-journal.org

DFT studies have been instrumental in understanding the trends in frontier molecular orbital (HOMO and LUMO) energies upon substitution on the fluorenone scaffold. researchgate.net For example, it has been observed that electron-donating groups tend to raise the HOMO and LUMO levels, while electron-withdrawing groups lower them. researchgate.net This modulation of the frontier orbital energies directly impacts the electronic and optoelectronic properties of the molecules. DFT calculations can also be used to estimate the potential barriers for chemical reactions involving these compounds. raa-journal.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is a powerful and popular computational tool. q-chem.comuci.edu TD-DFT is an extension of DFT that allows for the calculation of excitation energies, which correspond to the absorption of light by a molecule. uci.eduresearchgate.net

TD-DFT calculations have been successfully applied to organic molecules to predict their absorption spectra with a reasonable degree of accuracy, typically within 0.3 eV of experimental values for many medium-sized organic molecules. chemrxiv.org This method is particularly useful for understanding the nature of electronic transitions, such as identifying them as local excitations or charge-transfer states. chemrxiv.orgrsc.org While standard TD-DFT has limitations, especially in describing long-range charge-transfer excitations, it remains an invaluable tool for the qualitative and quantitative analysis of the excited states of molecules like this compound. rsc.org

Molecular Geometry Optimization

Molecular geometry optimization is a computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. nubakery.orgaps.org This is a fundamental step in most computational studies. For this compound and its analogs, geometry optimization is typically performed using methods like DFT.

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. These structural parameters are essential for understanding the molecule's shape and how it influences its physical and chemical properties. For instance, the planarity or non-planarity of the molecular structure, determined through geometry optimization, can have a significant impact on its electronic delocalization and photophysical behavior, such as the AIE characteristics discussed earlier. researchgate.net The optimized geometry also serves as the starting point for more advanced calculations, including the prediction of vibrational frequencies and the simulation of electronic spectra using TD-DFT.

Vibrational Frequency Calculations

Vibrational frequency calculations are a fundamental computational tool used to predict the infrared (IR) and Raman spectra of molecules. These calculations determine the frequencies corresponding to the different modes of vibration, which are the specific patterns of atomic motion within a molecule. For a non-linear molecule with 'n' atoms, there are 3n-6 fundamental vibrational modes. mckendree.edu These calculations are not only crucial for interpreting and assigning experimental vibrational spectra but also for confirming that a calculated molecular structure corresponds to a stable energy minimum.

In the context of this compound and its analogs, vibrational frequency calculations, often performed using Density Functional Theory (DFT), provide insight into the molecule's structural and electronic properties. The position of specific vibrational bands, such as the carbonyl (C=O) stretching frequency, is particularly sensitive to the electronic environment within the molecule.

Research on fluorenone derivatives demonstrates the utility of these calculations. For instance, in charge-transfer complexes involving 9-fluorenone derivatives, the shift in the carbonyl stretching frequency (ν C=O) is used to estimate the degree of charge transfer between donor and acceptor molecules. mdpi.com A study on bis(this compound)dibromocopper(II) showed that computational methods could accurately reproduce the structure of the complex's IR spectrum, validating the use of DFT for analyzing the vibrational properties of molecules containing the this compound core. researchgate.net

The introduction of the nitrogen atom in the 4-aza position introduces new vibrational modes, such as the C=N stretching vibration, and influences the frequencies of existing modes. Studies on related heterocyclic systems, like formazan (B1609692) derivatives of fluorenone, have identified characteristic C=N stretching vibration bands in their FTIR spectra. researchgate.net

A typical approach involves optimizing the molecule's geometry and then calculating the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) to obtain the vibrational frequencies and their corresponding normal modes. faccts.dereadthedocs.io These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and limitations of the theoretical model. arxiv.org

The following table presents representative vibrational frequency data for fluorenone derivatives from computational and experimental studies.

| Compound/Complex | Vibrational Mode | Calculated/Experimental Frequency (cm⁻¹) | Significance | Reference |

| 2,4,5,7-tetranitro-9-fluorenone | Carbonyl (C=O) stretch (ν₀) | 1742 (neutral) | Reference for charge-transfer studies | mdpi.com |

| Charge-transfer complex of TTF and a 9-(dicyanomethylidene)fluorene derivative | Carbonyl (C=O) stretch | 1724 | Shift indicates charge transfer | mdpi.com |

| 2-(2,7-bis(pyridin-3-ylethynyl) fluoren-9-one) (PyFO) | Not specified | Not specified | Used for comparison in DSSC studies | chemmethod.com |

| Formazan derivatives of fluorenone | C=N stretch | 1593–1610 | Indicates presence of chelate form | researchgate.net |

Molecular Modeling for Conformational Bias

Molecular modeling is a powerful technique used to investigate the three-dimensional structures of molecules and their dynamic behavior. For molecules like this compound and its analogs, which may possess conformational flexibility or specific spatial arrangements that influence their properties, molecular modeling provides critical insights into preferred conformations, or conformational bias.

A significant application of molecular modeling for aza-fluorenone analogs has been in the field of materials science, particularly in the study of ferroelectric liquid crystals. A study on chiral fluorenone mesogens, including (R)‐2‐(2‐octyloxy)‐7‐(4‐undecyloxybenzoyloxy)‐3‐azafluoren‐9‐one, utilized molecular modeling to understand their large spontaneous polarization values. tandfonline.com The modeling, based on the "Boulder model," suggested that the high polarization results from a conformational bias of the fluorenone core's dipole moment along the polar axis of the liquid crystal phase. tandfonline.com This bias is induced by a stereo-polar coupling with the chiral side chain, demonstrating how molecular structure dictates macroscopic properties through preferred conformations. tandfonline.com

Computational studies on other fluorenone derivatives have also shed light on conformational aspects. For example, DFT calculations have been employed to understand the distinct 2D self-assembly alignments of brominated fluorenone derivatives on surfaces. acs.org These studies revealed that the substituent position of the bromine atom alters the electrostatic potential, which in turn governs the intermolecular interactions (halogen and hydrogen bonds) and dictates the final supramolecular structure. acs.org While not directly on this compound, this highlights how modeling can predict the conformational preferences that arise from subtle structural changes.

Furthermore, molecular modeling has been used to investigate the properties of potential dye-sensitizers for solar cells based on pyridyl-fluorene derivatives. chemmethod.com In these studies, DFT is used to calculate the optimized geometry, electronic structure, and properties like the HOMO-LUMO energy gap, which are inherently linked to the molecule's conformation. chemmethod.com

The table below summarizes findings from molecular modeling studies on aza-fluorenone and related compounds, focusing on conformational analysis.

| Compound/System | Modeling Technique | Key Finding | Implication | Reference |

| (R)‐2‐(2‐octyloxy)‐7‐(4‐undecyloxybenzoyloxy)‐3‐azafluoren‐9‐one | Molecular modeling (Boulder model) | Conformational bias of the fluorenone core dipole moment along the polar axis. | Explains the large spontaneous polarization in the ferroelectric liquid crystal phase. | tandfonline.com |

| Brominated fluorenone derivatives | Density Functional Theory (DFT) | Substituent position influences electrostatic potential and directs 2D self-assembly. | Demonstrates control over supramolecular structure through conformational preferences. | acs.org |

| 1-Azafluorenone derivatives | Computational Analysis | Investigation of tautomeric forms (e.g., enol structures). | Provides insight into potential excited-state intramolecular proton transfer (ESIPT) pathways. | nih.govmdpi.com |

The chemical compound this compound, and its derivatives, are being explored for a range of biological and biomedical applications, particularly in the areas of antimicrobial and anticancer therapies. Research indicates that this class of compounds possesses significant potential, with ongoing efforts focused on synthesizing novel derivatives and understanding their mechanisms of action.

Applications of 4 Aza 9 Fluorenone in Materials Science

Organic Light-Emitting Devices (OLEDs)

4-Aza-9-fluorenone and its derivatives have shown promise in the field of organic light-emitting diodes (OLEDs) due to their photophysical properties. The incorporation of the azafluorenone core can influence charge transport and emission characteristics.

Electron-Transporting Host Materials

While specific research detailing this compound itself as an electron-transporting host material is limited in the provided snippets, the broader class of fluorene (B118485) derivatives, including nitrogen-containing analogues, are recognized for their potential in OLEDs. Fluorene-based compounds are known for their high photoluminescence efficiency, carrier mobility, and ease of modification, making them suitable building blocks for host materials mdpi.comnih.gov. The electron-accepting nature of the fluorenone unit, combined with the nitrogen heteroatom, can tune the electronic properties, potentially enabling better electron transport or facilitating bipolar charge transport when incorporated into more complex molecular architectures mdpi.comresearchgate.netmdpi.com.

Fluorescent Emitters

Azafluorenones, including this compound derivatives, have been investigated as fluorescent emitters. Research indicates that these compounds can exhibit fluorescence, and their emission properties can be enhanced in solid thin films, especially when functionalized with phenyl or biphenyl (B1667301) rotors mdpi.comnih.gov. Some derivatives have been classified as green Aggregation-Induced Emission luminogens (AIEgens), meaning they become more emissive upon aggregation, a desirable trait for solid-state devices mdpi.com. The fundamental photophysical properties of the 4-azafluorenone core have attracted significant attention for light-emitting applications acs.orgnih.gov.

Organic Transistors

The structural rigidity and π-conjugated system of azafluorenone derivatives suggest potential applications in organic field-effect transistors (OFETs) mdpi.comresearchgate.net. While direct reports on this compound in OFETs are not detailed in the provided text, the general class of aza-polycyclic aromatic hydrocarbons (aza-PAHs), which includes azafluorenones, are considered promising candidates for optoelectronic applications like OFETs due to their electronic properties researchgate.net. The effective mobility of some α-carboline derivatives, which share structural similarities and were studied alongside azafluorenones, was investigated in OFETs mdpi.comresearchgate.net.

Resistive Memory Devices

While specific applications of this compound in resistive memory devices are not explicitly detailed in the provided search results, the broader field of organic electronics, which includes memory devices, often utilizes conjugated organic molecules. Resistive random-access memory (RRAM) devices, for instance, typically involve an active layer sandwiched between electrodes, where the resistance can be switched between high and low states mdpi.comresearchgate.net. Fluorene and its derivatives are known for their use in organic electronics, and their tunable properties make them candidates for various electronic applications, potentially including memory devices mdpi.comujpronline.comresearchgate.net.

Ferroelectric Liquid Crystals

This compound derivatives have been synthesized and studied for their potential in ferroelectric liquid crystals (FLCs). The incorporation of the azafluorenone core into mesogenic structures has been shown to influence their ferroelectric properties.

Stereo-Polar Coupling Effects

Research has explored the effect of stereo-polar coupling in ferroelectric liquid crystals incorporating aza-fluorenone cores tandfonline.comresearchgate.netacs.orgtandfonline.comacs.orgresearchgate.net. Studies comparing azafluorenone cores with fluorenone and fluoro-fluorenone cores have demonstrated that the presence of the heterocyclic nitrogen atom in the azafluorenone core can lead to increased spontaneous polarization (P₀) compared to unsubstituted fluorenone derivatives. For example, a derivative with a 3-azafluorenone core exhibited a P₀ of +332 nC cm⁻² at 10 K below the Curie point, which is significantly higher than the +111 nC cm⁻² of the unsubstituted fluorenone analogue tandfonline.comtandfonline.com. Molecular modeling suggests that this enhancement arises from a conformational bias of the core's dipole moment along the polar axis, driven by stereo-polar coupling with a chiral side chain tandfonline.comtandfonline.com. This interaction between the molecular core and the chiral side chain is crucial for tuning the ferroelectric properties of liquid crystal phases like the SmC* phase tandfonline.comresearchgate.nettandfonline.com.

Dye Materials and Resin Modification

Applications in Dye Materials

This compound, also known by its IUPAC name 5H-Indeno[1,2-b]pyridin-5-one, is a synthetic organic compound that has garnered attention for its potential in the development of advanced dye materials, primarily due to its inherent fluorescent properties and structural characteristics ontosight.ai. Its planar and rigid molecular architecture contributes to its suitability as a fluorophore, enabling its use as a building block for more complex fluorescent dyes and in various light-emitting and imaging applications ontosight.aiacs.org.

Research indicates that azafluorenone derivatives, in general, can function as luminogens, with some exhibiting Aggregation-Induced Emission (AIE) properties researchgate.net. While specific formulations detailing this compound as a primary dye component in commercial products are not extensively documented in the provided literature, its established role as a fluorescent probe and a precursor for synthesizing fluorescent molecules highlights its utility in this domain ontosight.aiacs.org. The compound's ability to emit light makes it a candidate for applications requiring luminescent markers or components in optoelectronic devices. Studies on related azafluorenones suggest that their fluorescence can be enhanced in solid films, classifying them as potential green AIE luminogens researchgate.net. Furthermore, the core structure of fluorenone and its derivatives has been recognized for its contribution to the optical properties of various organic dyes, including those used in photovoltaics and electroluminescence researchgate.netosti.gov.

Potential in Resin Modification

While direct and detailed research findings specifically detailing the modification of resins using this compound are limited in the provided search results, the broader class of fluorene and fluorenone derivatives has demonstrated utility in polymer and resin science. For instance, 9-fluorenone (B1672902) itself is cited as a modifier for various polymer materials, including acrylate (B77674) resins, polyesters, polycarbonates, and epoxy resins vitalecochem.com. Additionally, fluorene-containing structures, such as fluorenyl diamines, have been incorporated into epoxy systems to enhance thermal stability and glass transition temperatures researchgate.net.

The inherent fluorescence of this compound, coupled with its rigid structure, suggests potential for its integration into polymer matrices to impart or enhance optical properties. Its use as a building block for fluorescent dyes also implies that it could be functionalized and incorporated into polymer backbones or side chains to create fluorescent polymers or resins. However, specific research validating its direct application as a resin modifier to alter mechanical, thermal, or chemical properties, beyond its optical contributions, requires further investigation.

Advanced Research Topics and Methodological Considerations

Optimization of Reaction Yields in Synthetic Processes

The efficient synthesis of the 4-aza-9-fluorenone core and its derivatives is paramount for enabling further research and application. A significant focus of synthetic research has been the optimization of reaction conditions to maximize product yields. Various strategies have been developed, ranging from multi-step classical syntheses to more streamlined modern approaches.

One notable advancement is the use of a tert-butyl hydroperoxide (TBHP)-mediated radical cyclization of 2-aryl-3-(hydroxymethyl)pyridines. uni-muenchen.de This method has been identified as a superior alternative to traditional acid-promoted intramolecular cyclizations, which can lead to undesired lactonization byproducts, thereby lowering the yield of the target azafluorenone. uni-muenchen.de For instance, the synthesis of the natural product onychine using this radical cyclization protocol achieved a yield of 55%. uni-muenchen.de However, yields can be highly dependent on the substitution pattern of the precursors, as seen in the synthesis of other derivatives where yields have been reported to be as low as 10-23%. uni-muenchen.de

Another effective strategy involves a "one-pot" domino reaction that constructs the this compound core in a single operation from readily available starting materials. acs.orgnih.gov This process typically involves the condensation of an amidrazone with ninhydrin (B49086) to form an intermediate 1,2,4-triazine (B1199460) derivative. This intermediate then engages an alkyne-equivalent, such as norbornadiene, in a sequence of [4+2]/bis-retro[4+2] cycloadditions to deliver the final tricyclic core. acs.org This method is notable for its efficiency, with reported yields for the core structure, Ethyl 5-Oxo-5H-indeno[1,2-b]pyridine-2-carboxylate, reaching up to 81%. acs.orgnih.gov

| Compound/Derivative | Synthetic Method | Reported Yield (%) | Reference |

|---|---|---|---|

| Ethyl 5-Oxo-5H-indeno[1,2-b]pyridine-2-carboxylate | "One-Pot" Method with Norbornadiene/Ethanol | 81% | acs.orgnih.gov |

| Ethyl 5-Oxo-5H-indeno[1,2-b]pyridine-2-carboxylate | "One-Pot" Method with Norbornadiene | 60% | acs.orgnih.gov |

| Onychine | TBHP-mediated radical cyclization | 55% | uni-muenchen.de |

| Ursuline Derivative (Azafluorenone 26) | TBHP-mediated radical cyclization | 23% | uni-muenchen.de |

| 5,6,7,8-tetramethoxyonychine | TBHP-mediated radical cyclization | 14% | uni-muenchen.de |

| Bromoazafluorenone 57 | PPA-mediated cyclization | 10% | uni-muenchen.de |

Green Chemistry Approaches in Synthesis

One prominent green strategy is the use of aerobic oxidation. For the parent 9-fluorenone (B1672902) scaffold, highly efficient synthesis has been achieved through the air oxidation of 9H-fluorenes under ambient conditions, using potassium hydroxide (B78521) in an appropriate solvent. rsc.org This approach utilizes air as a benign and readily available oxidant, avoiding the need for harsher, more toxic, and expensive oxidizing agents. The adaptation of such aerobic oxidation methods to the synthesis of 4-aza-9-fluorenones from corresponding 4-aza-9H-fluorenes represents a promising avenue for greener production.

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of new therapeutic agents. Structure-Activity Relationship (SAR) studies investigate how modifications to the core scaffold affect its pharmacological or biological properties, such as antimicrobial or cytotoxic effects.

Research into the antimicrobial properties of azafluorenones has provided key SAR insights. nih.gov A comparative study with related azaanthraquinones revealed that, in general, azafluorenones demonstrated weaker antimicrobial activity. nih.gov A significant finding was that the presence of a hydroxyl group at the peri-carbonyl position (the position adjacent to the carbonyl group on the benzene (B151609) ring) tends to enhance antimicrobial activity. nih.gov This suggests that hydrogen-bonding capability near the ketone functionality may be important for interaction with biological targets.

Broader SAR studies on fluorenone derivatives have established general principles that can be extrapolated to the this compound class. For example, the introduction of specific substituents can modulate activity against different microbial strains. The presence of electron-withdrawing groups, such as chlorine atoms, has been shown to favor activity against Gram-positive bacteria like Staphylococcus aureus. nih.govresearchgate.netmdpi.com Conversely, the addition of electron-donating groups, like a methyl group, can enhance antifungal activity, for instance against Candida albicans. nih.govresearchgate.netmdpi.com These findings guide medicinal chemists in designing derivatives with tailored activity spectra.

The table below summarizes key SAR findings for fluorenone and azafluorenone derivatives.

| Structural Feature/Modification | Effect on Biological Activity | Target Activity | Reference |

|---|---|---|---|

| Azafluorenone Scaffold | Generally weaker activity compared to Azaanthraquinones | Antimicrobial | nih.gov |

| Hydroxyl Group at Peri-Carbonyl Position | Enhances activity | Antimicrobial | nih.gov |

| Electron-Withdrawing Groups (e.g., Chlorine) | Favors activity | Anti-Staphylococcus aureus | nih.govresearchgate.netmdpi.com |

| Electron-Donating Groups (e.g., Methyl) | Enhances activity | Anti-Candida albicans | nih.govresearchgate.netmdpi.com |

In Vivo and In Vitro Studies for Biological Evaluation

The biological evaluation of this compound derivatives is essential to determine their therapeutic potential. This is achieved through a combination of in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies. These compounds have been investigated for a wide range of biological activities. uni-muenchen.de

In vitro studies are typically the first step in biological evaluation. For 4-aza-9-fluorenones, these have primarily focused on assessing their antimicrobial and cytotoxic properties. researchgate.net Antimicrobial activity is evaluated using quantitative assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria and fungi. nih.gov For instance, derivatives have been tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and yeasts (Candida albicans). uni-muenchen.denih.govmdpi.com Furthermore, the ability of these compounds to inhibit or eradicate microbial biofilms, which are a major cause of persistent infections, is also a key area of in vitro investigation. nih.govresearchgate.net

In vivo studies are conducted to understand how a compound behaves in a complex biological system. While specific in vivo reports for this compound are less common, the evaluation of related fluorenone derivatives provides a framework for potential studies. For example, radioiodinated 9-fluorenone derivatives have been successfully used for in vivo single-photon emission computed tomography (SPECT) imaging of specific receptors in the brain of mice. nih.gov This highlights the potential for developing this compound based agents for diagnostic imaging. nih.gov Toxicity is another critical endpoint evaluated in vivo, with studies in model organisms like the crustacean Artemia franciscana used to assess the general toxicity profile of new compounds. nih.gov

Development of Novel Analytical Techniques for Characterization

While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the structure and purity of newly synthesized this compound derivatives, advanced methods are being developed and applied to gain deeper insights into their properties. acs.orgmdpi.com

Computational and theoretical methods are increasingly used as powerful characterization tools. Density Functional Theory (DFT) calculations, for instance, are employed to understand the electronic structure, stability, and stereochemical outcomes of reactions, providing a rationale for observed experimental results. researchgate.netmdpi.com Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays are computational models that characterize the pharmacokinetic and safety profiles of derivatives early in the drug discovery process. researchgate.net

In the realm of biological applications, advanced imaging techniques offer novel ways to characterize the behavior of these compounds. The use of micro-SPECT/CT dynamic imaging and ex vivo autoradiography for fluorenone derivatives demonstrates a sophisticated analytical application that bridges chemistry and biology. nih.gov These methods allow for the real-time visualization and quantification of a compound's distribution and target engagement within a living organism, providing invaluable data that cannot be obtained from standard spectroscopic techniques. nih.gov Additionally, spectrophotometric analysis is used to characterize the unique photophysical properties of azafluorenones, which is important for their potential application as fluorescent probes or in light-emitting devices. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-aza-9-fluorenone derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Pyrazolo-fused 4-azafluorenones (e.g., indeno[1,2-b]pyrazolo[4,3-e]pyridines, IPP) can be synthesized via a green, one-pot process using aldehydes, malononitrile, and hydrazine derivatives under mild conditions (60°C, ethanol/water solvent). This method avoids hazardous reagents and achieves yields >70% . Key factors include stoichiometric control of hydrazine derivatives and pH adjustments to stabilize intermediates. For substituted derivatives, post-functionalization via Suzuki-Miyaura coupling or Knoevenagel condensation is recommended .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound derivatives?

- Methodological Answer : UV-Vis and fluorescence spectroscopy are critical for analyzing photophysical properties (e.g., ICT modulation), complemented by DFT calculations to predict HOMO-LUMO gaps and charge-transfer transitions . NMR (¹H/¹³C) and X-ray crystallography validate structural motifs like fused pyrazole rings and substituent positioning . For electron-deficient derivatives, cyclic voltammetry correlates experimental bandgaps with computed redox potentials .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability tests in ethanol/water mixtures (pH 4–10) show degradation <5% over 72 hours at 25°C, but acidic conditions (pH <3) induce ketone protonation, altering reactivity. Thermal gravimetric analysis (TGA) confirms stability up to 200°C, making it suitable for optoelectronic applications . For long-term storage, inert atmospheres (N₂) and desiccants are advised to prevent oxidation .

Advanced Research Questions

Q. How do electron-donating and electron-withdrawing substituents tune the HOMO-LUMO gap in this compound scaffolds?

- Methodological Answer : Substituents at position 4 of the fused system directly modulate electronic properties. Electron-donating groups (e.g., -NMe₂) raise HOMO and LUMO energies, narrowing the bandgap (HLG) by 0.3–0.5 eV, while electron-withdrawing groups (e.g., -CN) lower both levels, widening the HLG . Extended conjugation (e.g., dicyanovinylidene substituents) further reduces HLG by 0.8 eV via π-orbital delocalization . Spectroscopic evidence (n→π* transitions) and Mulliken charge analysis clarify substituent effects on carbonyl reactivity .

Q. How can researchers resolve contradictions in photophysical data between structurally similar this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity effects or aggregation-induced emission (AIE). For example, polar solvents (DMF) may quench fluorescence in donor-acceptor derivatives, while non-polar solvents (toluene) enhance quantum yields . Systematic studies using time-resolved fluorescence and transient absorption spectroscopy differentiate intrinsic ICT behavior from environmental artifacts . Computational modeling (TD-DFT) identifies overlooked factors like torsional angles or intermolecular interactions .

Q. What experimental design principles apply to developing this compound-based fluorescent sensors for cyanide detection?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.